Cas no 2418675-40-6 (3-Ethynyl-5-iodo-4-methylbenzoic acid)

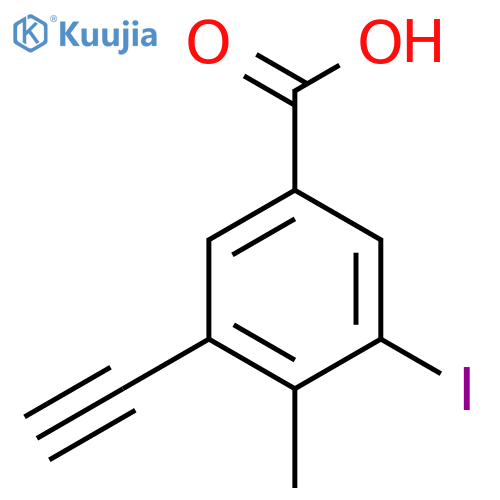

2418675-40-6 structure

商品名:3-Ethynyl-5-iodo-4-methylbenzoic acid

3-Ethynyl-5-iodo-4-methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-26627263

- 2418675-40-6

- 3-ethynyl-5-iodo-4-methylbenzoic acid

- 3-Ethynyl-5-iodo-4-methylbenzoic acid

-

- インチ: 1S/C10H7IO2/c1-3-7-4-8(10(12)13)5-9(11)6(7)2/h1,4-5H,2H3,(H,12,13)

- InChIKey: COFUYYAZTKAYSU-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(C(=O)O)=CC(C#C)=C1C

計算された属性

- せいみつぶんしりょう: 285.94908g/mol

- どういたいしつりょう: 285.94908g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

3-Ethynyl-5-iodo-4-methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26627263-1.0g |

3-ethynyl-5-iodo-4-methylbenzoic acid |

2418675-40-6 | 1g |

$0.0 | 2023-05-30 | ||

| Enamine | EN300-26627263-1g |

3-ethynyl-5-iodo-4-methylbenzoic acid |

2418675-40-6 | 1g |

$0.0 | 2023-09-12 |

3-Ethynyl-5-iodo-4-methylbenzoic acid 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

2418675-40-6 (3-Ethynyl-5-iodo-4-methylbenzoic acid) 関連製品

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 557-08-4(10-Undecenoic acid zinc salt)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬